Varlitinib

Catalog No.
S547977
CAS No.
845272-21-1
M.F
C22H19ClN6O2S
M. Wt
466.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varlitinib

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

The exact mass of the compound Varlitinib is 466.09787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Varlitinib (CAS 845272-21-1; ARRY-334543) is an orally bioavailable, reversible, ATP-competitive pan-HER tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4 with low-nanomolar potency. Unlike first-generation single-target inhibitors, varlitinib prevents receptor heterodimerization and downstream compensatory signaling, such as HER3-mediated bypass mechanisms [1]. For procurement professionals and preclinical researchers, varlitinib serves as a critical benchmark compound for evaluating pan-HER blockade, offering a distinct reversible binding mechanism that contrasts with the irreversible covalent binding of analogs like neratinib and afatinib . Furthermore, its established formulation protocols in standard vehicles like Carboxymethylcellulose Sodium (CMC-Na) make it highly processable for rigorous in vivo xenograft studies .

Substituting varlitinib with dual-inhibitors like lapatinib or irreversible pan-HER inhibitors like neratinib fundamentally alters experimental outcomes and toxicity profiles [1]. Lapatinib lacks potent HER4 inhibition, allowing tumor models to bypass blockade via HER4-mediated compensatory pathways, which leads to premature acquired resistance in vitro and in vivo[2]. Conversely, while neratinib and afatinib provide pan-HER coverage, their irreversible covalent binding to the Cys-797 residue of wild-type EGFR drives severe gastrointestinal toxicity (e.g., diarrhea), which narrows the therapeutic window and confounds combinatorial drug screening . Procuring the exact varlitinib molecule is therefore essential for researchers requiring comprehensive pan-HER suppression without the off-target toxicity and permanent receptor modification intrinsic to irreversible analogs.

Pan-HER Breadth and Target Affinity vs. Lapatinib

In cell-free kinase assays, varlitinib demonstrates a broader and more potent inhibitory profile across the HER family compared to the standard dual-inhibitor lapatinib . While lapatinib effectively targets EGFR and HER2 (IC50s of 10.8 nM and 9.2 nM, respectively), varlitinib achieves higher potency against HER2 (2 nM) and EGFR (7 nM), while critically adding potent HER4 inhibition (4 nM) [1]. This comprehensive pan-HER blockade prevents the hetero-dimerization rescue mechanisms often observed when using first-generation or dual-target TKIs .

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataEGFR = 7 nM, HER2 = 2 nM, HER4 = 4 nM
Comparator Or BaselineLapatinib (EGFR = 10.8 nM, HER2 = 9.2 nM, lacks potent HER4 coverage)
Quantified Difference~4.6-fold higher HER2 potency and critical addition of low-nanomolar HER4 inhibition.
ConditionsCell-free purified enzyme kinase assays.

Procuring varlitinib is necessary for models where HER4-mediated compensatory signaling causes resistance to standard dual EGFR/HER2 inhibitors.

Binding Reversibility and Toxicity Mitigation vs. Irreversible TKIs

Varlitinib operates as a reversible, ATP-competitive inhibitor with a Ki of 1 nM, strictly differentiating it from irreversible pan-HER inhibitors like neratinib and afatinib . Irreversible analogs covalently bind to the Cys-797 residue of wild-type EGFR, a mechanism tightly linked to severe gastrointestinal toxicities such as diarrhea in clinical and preclinical models [1]. By maintaining reversible binding kinetics, varlitinib achieves pan-HER suppression without the permanent receptor modification that limits dosing windows in complex in vivo combination studies[2].

Evidence DimensionBinding Mechanism & Target Modification
Target Compound DataReversible ATP-competitive binding (Ki = 1 nM)
Comparator Or BaselineNeratinib / Afatinib (Irreversible covalent binding at Cys-797)
Quantified DifferenceElimination of permanent covalent modification of wild-type EGFR, expanding the combinatorial dosing window.
ConditionsMechanistic binding models and in vivo tolerability assessments.

Buyers designing in vivo combinatorial therapies should select varlitinib to avoid the overlapping, dose-limiting GI toxicities inherent to irreversible pan-HER inhibitors.

In Vivo Processability and Oral Formulation Reproducibility

For in vivo procurement and application, varlitinib demonstrates reliable processability for oral administration without requiring complex lipid-based excipients . While the free base is largely insoluble in standard aqueous buffers (PBS < 1 mg/mL), it readily forms a stable, homogeneous suspension at concentrations ≥5 mg/mL in simple 0.5% Carboxymethylcellulose Sodium (CMC-Na) solutions . This formulation reliably supports high-dose preclinical regimens (e.g., 100 mg/kg twice daily), ensuring reproducible systemic exposure and complete tumor regression in models like A431 and MDA-MB-468.

Evidence DimensionOral Suspension Formulation Capacity
Target Compound Data≥5 mg/mL homogeneous suspension in CMC-Na
Comparator Or BaselineStandard aqueous PBS (Insoluble / <1 mg/mL)
Quantified Difference>5-fold increase in deliverable concentration using standard CMC-Na suspension protocols.
ConditionsIn vivo preparation for murine oral gavage (100 mg/kg BID).

Simplifies laboratory workflows by allowing researchers to use standard, low-cost CMC-Na vehicles for reliable oral dosing rather than complex solvent mixtures.

Preclinical Modeling of Acquired TKI Resistance in Breast and Gastric Cancers

Because varlitinib potently inhibits HER4 in addition to EGFR and HER2, it is a highly targeted procurement choice for research investigating tumor escape mechanisms . When cell lines bypass dual-inhibitors like lapatinib via HER4 upregulation or HER3 heterodimerization, varlitinib effectively shuts down the compensatory signaling network, making it a critical benchmark in resistance assays [1].

Combinatorial Efficacy and Toxicology Screening in Vivo

In vivo studies pairing kinase inhibitors with chemotherapies or immunotherapies often fail due to compounding toxicities. Varlitinib’s reversible binding mechanism avoids the severe, irreversible Cys-797 modification of wild-type EGFR that causes dose-limiting diarrhea with neratinib or afatinib [2]. This makes varlitinib highly suitable for establishing maximum tolerated doses (MTD) in novel combination therapies .

Standardized Oral Dosing in Murine Xenograft Workflows

Varlitinib is highly processable for routine laboratory workflows. Its ability to form a stable, homogeneous suspension at ≥5 mg/mL in standard CMC-Na allows researchers to execute high-dose (100 mg/kg) oral gavage studies without the need for complex, proprietary lipid excipients or high-DMSO concentrations that might confound in vivo metabolic results .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

466.0978727 Da

Monoisotopic Mass

466.0978727 Da

Heavy Atom Count

32

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

846Y8197W1

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.

Wikipedia

Varlitinib

Dates

Last modified: 08-15-2023
1. Wallace, Eli et al, Preparation of aminoquinazolines as receptor tyrosine kinase inhibitors, U.S. Pat. Appl. Publ., 20050043334, 24 Feb 2005.

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